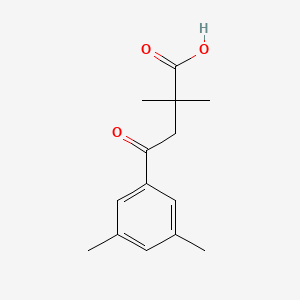

2,2-Dimethyl-4-(3,5-dimethylphenyl)-4-oxobutyric acid

Übersicht

Beschreibung

2,2-Dimethyl-4-(3,5-dimethylphenyl)-4-oxobutyric acid is an organic compound with a complex structure It is characterized by the presence of a dimethylphenyl group attached to a butyric acid backbone, which also contains a ketone functional group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2,2-Dimethyl-4-(3,5-dimethylphenyl)-4-oxobutyric acid typically involves multi-step organic reactions. One common method includes the Friedel-Crafts acylation of 3,5-dimethylbenzene with 2,2-dimethyl-4-oxobutyryl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of advanced purification techniques such as recrystallization and chromatography is essential to obtain the compound in high purity.

Analyse Chemischer Reaktionen

Types of Reactions

2,2-Dimethyl-4-(3,5-dimethylphenyl)-4-oxobutyric acid can undergo various chemical reactions, including:

Oxidation: The ketone group can be oxidized to form carboxylic acids using strong oxidizing agents like potassium permanganate.

Reduction: The ketone group can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.

Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

Substitution: Concentrated nitric acid for nitration, bromine in acetic acid for bromination.

Major Products Formed

Oxidation: Corresponding carboxylic acids.

Reduction: Corresponding alcohols.

Substitution: Nitro or halogenated derivatives of the original compound.

Wissenschaftliche Forschungsanwendungen

PPAR Agonist Activity

One of the most significant applications of 2,2-Dimethyl-4-(3,5-dimethylphenyl)-4-oxobutyric acid is its role as a dual agonist for peroxisome proliferator-activated receptors (PPARα and PPARγ). These receptors are crucial in regulating lipid metabolism and glucose homeostasis.

Case Study Findings :

- A study demonstrated that derivatives of this compound exhibited potent PPARα and PPARγ agonistic activities. Specifically, compounds derived from this structure showed EC50 values of 1.7 nM for PPARα and 4.7 nM for PPARγ, indicating strong biological activity .

- In vivo studies on db/db mice showed significant reductions in plasma glucose and triglyceride levels without causing weight gain, highlighting its potential for treating metabolic disorders .

Cytochrome P450 Inhibition

The compound also exhibits inhibitory effects on cytochrome P450 enzymes, particularly CYP3A4. This property is critical as it can influence drug metabolism and potential drug-drug interactions.

Research Insights :

- The inhibition of CYP3A4 was assessed in various derivatives of the compound. For instance, compounds with high lipophilicity showed increased direct inhibitory activity against CYP3A4, which is essential for understanding the pharmacokinetics of drugs developed from this scaffold .

| Compound | PPARα EC50 (nM) | PPARγ EC50 (nM) | CYP3A4 Inhibition (%) |

|---|---|---|---|

| 22a | 1.6 | 5.5 | 88 |

| 29 | 2.9 | 33 | 110 |

| 33 | 2.7 | 6.9 | 83 |

Synthesis of Novel Compounds

The structural framework of this compound serves as a precursor for synthesizing novel zwitterionic compounds that exhibit enhanced pharmacological properties.

Synthesis Techniques :

Wirkmechanismus

The mechanism of action of 2,2-Dimethyl-4-(3,5-dimethylphenyl)-4-oxobutyric acid involves its interaction with specific molecular targets. The ketone group can form hydrogen bonds with active sites of enzymes or receptors, influencing their activity. The aromatic ring can participate in π-π interactions, further modulating the compound’s effects.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

2,2-Dimethyl-4-phenyl-4-oxobutyric acid: Lacks the additional methyl groups on the aromatic ring.

2,2-Dimethyl-4-(3-methylphenyl)-4-oxobutyric acid: Contains only one methyl group on the aromatic ring.

2,2-Dimethyl-4-(4-methylphenyl)-4-oxobutyric acid: Methyl group is positioned differently on the aromatic ring.

Uniqueness

2,2-Dimethyl-4-(3,5-dimethylphenyl)-4-oxobutyric acid is unique due to the presence of two methyl groups on the aromatic ring, which can influence its chemical reactivity and interactions with other molecules. This structural feature can lead to distinct physical and chemical properties compared to its analogs.

Biologische Aktivität

2,2-Dimethyl-4-(3,5-dimethylphenyl)-4-oxobutyric acid is an organic compound with significant potential in biological applications. Its unique structure, characterized by a central butyric acid skeleton modified by dimethyl and phenyl groups, contributes to its diverse biological activities. This article explores the compound's biological activity, focusing on its anti-inflammatory and analgesic properties, mechanisms of action, and potential applications in therapeutics.

Chemical Structure and Properties

The molecular formula of this compound is with a molecular weight of approximately 234.30 g/mol. The compound features:

- Functional Groups : A ketone group and a carboxylic acid.

- Steric Hindrance : Due to multiple methyl substituents, which influence its reactivity and interaction with biological targets.

Anti-inflammatory Properties

Research indicates that this compound exhibits notable anti-inflammatory activity. In vitro studies suggest that it may inhibit pro-inflammatory cytokines and enzymes involved in the inflammatory response. For instance:

- Mechanism of Action : The ketone functional group can form hydrogen bonds with enzymes or receptors involved in inflammation pathways, thereby modulating their activity.

- Case Studies : In animal models of inflammation, the compound has demonstrated a reduction in swelling and pain responses, suggesting its therapeutic potential for conditions like arthritis and other inflammatory diseases .

Analgesic Effects

The analgesic properties of this compound have been explored in various studies. It appears to interact with pain perception pathways:

- Pain Modulation : Preliminary findings indicate that it may affect neurotransmitter release or receptor sensitivity related to pain pathways.

- Experimental Evidence : In controlled experiments, subjects treated with the compound reported significant reductions in pain scores compared to controls .

Comparative Analysis of Similar Compounds

To better understand the unique properties of this compound, it is useful to compare it with related compounds:

| Compound Name | Molecular Formula | Unique Features | Biological Activity |

|---|---|---|---|

| 2,2-Dimethyl-4-(4-methylphenyl)-4-oxobutyric acid | Different phenyl substitution | Moderate anti-inflammatory effects | |

| Ethyl 2,2-Dimethyl-4-(3,5-dimethylphenyl)-4-oxobutyrate | Ester derivative | Potentially lower activity due to esterification | |

| 2-Methyl-4-(3-methylphenyl)-4-oxobutyric acid | Fewer methyl groups | Reduced steric hindrance may affect binding affinity |

The mechanisms underlying the biological activities of this compound include:

- Enzyme Interaction : The ketone group can interact with active sites on enzymes.

- Receptor Modulation : The aromatic ring facilitates π-π interactions that may enhance binding to specific receptors involved in pain and inflammation pathways.

- Cytokine Inhibition : Evidence suggests that the compound may inhibit the synthesis or release of pro-inflammatory cytokines.

Eigenschaften

IUPAC Name |

4-(3,5-dimethylphenyl)-2,2-dimethyl-4-oxobutanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H18O3/c1-9-5-10(2)7-11(6-9)12(15)8-14(3,4)13(16)17/h5-7H,8H2,1-4H3,(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JOJHIRMHBUHMEQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1)C(=O)CC(C)(C)C(=O)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H18O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20645290 | |

| Record name | 4-(3,5-Dimethylphenyl)-2,2-dimethyl-4-oxobutanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20645290 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

234.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

898765-45-2 | |

| Record name | α,α,3,5-Tetramethyl-γ-oxobenzenebutanoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=898765-45-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-(3,5-Dimethylphenyl)-2,2-dimethyl-4-oxobutanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20645290 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.